Hydroxylamine, O-(2,4,6-trinitrophenyl)-
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Overview
Description
Hydroxylamine, O-(2,4,6-trinitrophenyl)-, also known as picryl hydroxylamine, is a chemical compound with the molecular formula C6H4N4O7. It is a derivative of hydroxylamine and 2,4,6-trinitrophenol (picric acid). This compound is known for its energetic properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxylamine, O-(2,4,6-trinitrophenyl)-, can be synthesized through the reaction of hydroxylamine with 2,4,6-trinitrochlorobenzene. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound involves the nitration of phenol to produce 2,4,6-trinitrophenol, followed by the reaction with hydroxylamine. The process requires careful handling of reagents and control of reaction conditions to prevent decomposition and ensure high yield .
Chemical Reactions Analysis
Types of Reactions
Hydroxylamine, O-(2,4,6-trinitrophenyl)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form amino derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
Hydroxylamine, O-(2,4,6-trinitrophenyl)-, has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of energetic materials and as a stabilizer in certain chemical processes
Mechanism of Action
The mechanism of action of Hydroxylamine, O-(2,4,6-trinitrophenyl)-, involves its ability to act as a nucleophile and participate in various chemical reactions. It targets specific molecular pathways, including the modification of proteins and enzymes through nucleophilic attack. This compound can also interact with reactive oxygen species, influencing oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): A precursor in the synthesis of Hydroxylamine, O-(2,4,6-trinitrophenyl)-.
Hydroxylamine: The parent compound, known for its reducing properties.
2,4-Dinitrophenylhydroxylamine: Another derivative with similar energetic properties.
Uniqueness
Hydroxylamine, O-(2,4,6-trinitrophenyl)-, is unique due to its combination of hydroxylamine and trinitrophenyl groups, which confer both nucleophilic and energetic properties. This makes it particularly useful in applications requiring high reactivity and stability .
Properties
CAS No. |
38100-34-4 |
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Molecular Formula |
C6H4N4O7 |
Molecular Weight |
244.12 g/mol |
IUPAC Name |
O-(2,4,6-trinitrophenyl)hydroxylamine |
InChI |
InChI=1S/C6H4N4O7/c7-17-6-4(9(13)14)1-3(8(11)12)2-5(6)10(15)16/h1-2H,7H2 |
InChI Key |
NZMGKBDXJNWMPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])ON)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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